molecular formula C15H17N3O2S B2501190 5-amino-4-(benzo[d]thiazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrol-3(2H)-one CAS No. 880446-76-4

5-amino-4-(benzo[d]thiazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrol-3(2H)-one

Cat. No.: B2501190
CAS No.: 880446-76-4
M. Wt: 303.38
InChI Key: ONFGHVYXJJXFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-4-(benzo[d]thiazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrol-3(2H)-one is a heterocyclic compound that features a unique combination of a benzo[d]thiazole and a pyrrolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrol-3(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminobenzothiazole with a suitable aldehyde, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as copper or palladium and may involve heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(benzo[d]thiazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups .

Scientific Research Applications

5-amino-4-(benzo[d]thiazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways . The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-(benzo[d]thiazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrol-3(2H)-one is unique due to the combination of the benzothiazole and pyrrolone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-(3-methoxypropyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-20-8-4-7-18-9-11(19)13(14(18)16)15-17-10-5-2-3-6-12(10)21-15/h2-3,5-6,16,19H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIUDOOCTXNQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.